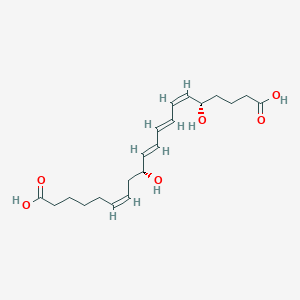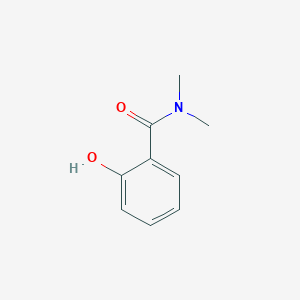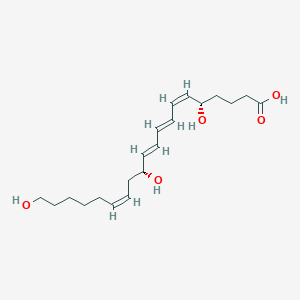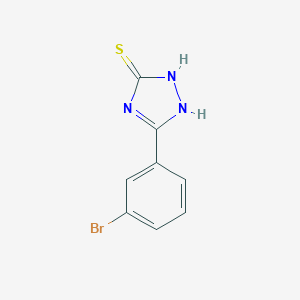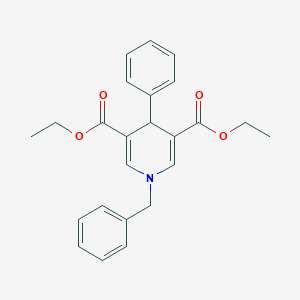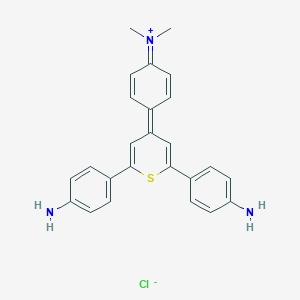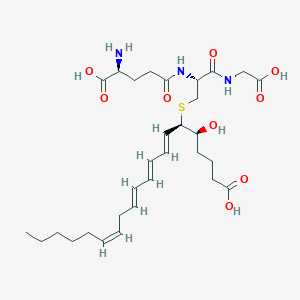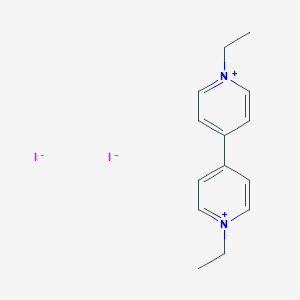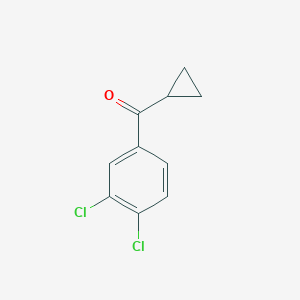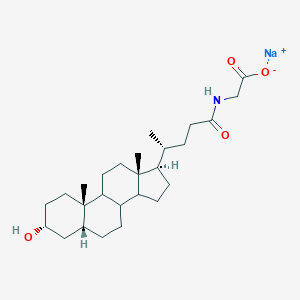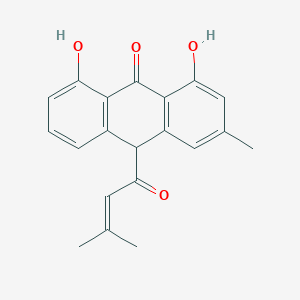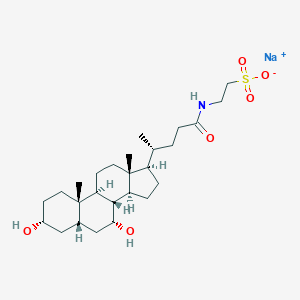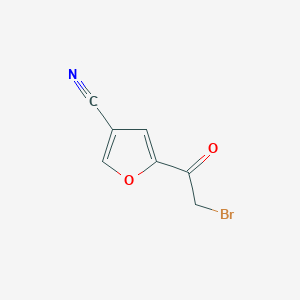
3-Furancarbonitrile, 5-(bromoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbonitrile, 5-(bromoacetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-Furancarbonitrile, 5-(bromoacetyl)- is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and the growth of cancer cells, making it a promising candidate for the development of new drugs and therapies.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Furancarbonitrile, 5-(bromoacetyl)- has significant biochemical and physiological effects on the body. It has been found to reduce inflammation and the growth of cancer cells, as well as improve cognitive function and reduce the risk of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Furancarbonitrile, 5-(bromoacetyl)- in lab experiments is its unique chemical structure and properties, which make it a promising candidate for the development of new drugs and therapies. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and study it.
Zukünftige Richtungen
There are several future directions for research on 3-Furancarbonitrile, 5-(bromoacetyl)-, including:
1. Further studies on the mechanism of action of the compound to better understand its effects on the body.
2. Development of new drugs and therapies based on the compound for the treatment of various diseases and disorders.
3. Investigation of the compound's potential use in combination with other drugs or therapies for improved efficacy.
4. Studies on the safety and toxicity of the compound to better understand its potential side effects and risks.
5. Exploration of new synthesis methods for the compound to reduce costs and improve efficiency.
Conclusion:
In conclusion, 3-Furancarbonitrile, 5-(bromoacetyl)- is a promising compound with significant potential applications in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies, and further research is needed to fully understand its effects on the body and its potential uses in the treatment of various diseases and disorders.
Synthesemethoden
The synthesis of 3-Furancarbonitrile, 5-(bromoacetyl)- can be achieved through several methods, including the reaction of furan-3-carboxylic acid with bromoacetyl bromide in the presence of a catalyst. This method yields a high purity product with good yield and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
3-Furancarbonitrile, 5-(bromoacetyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies. The compound has also been studied for its potential use in the treatment of neurological disorders and infectious diseases.
Eigenschaften
CAS-Nummer |
133674-68-7 |
|---|---|
Produktname |
3-Furancarbonitrile, 5-(bromoacetyl)- |
Molekularformel |
C7H4BrNO2 |
Molekulargewicht |
214.02 g/mol |
IUPAC-Name |
5-(2-bromoacetyl)furan-3-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-2-6(10)7-1-5(3-9)4-11-7/h1,4H,2H2 |
InChI-Schlüssel |
BLWAZLHJQWGVBH-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C#N)C(=O)CBr |
Kanonische SMILES |
C1=C(OC=C1C#N)C(=O)CBr |
Synonyme |
3-Furancarbonitrile, 5-(bromoacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



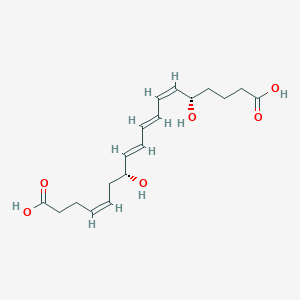
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
